REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[C:6]([F:12])[C:3]=1[C:4]#N.C[OH:14].O>[Ni].C(O)(=O)C>[F:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([F:11])=[C:6]([F:12])[C:3]=1[CH:4]=[O:14]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C=C1F)F)F
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Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
45 g
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
the mixed solution was stirred at 60° C. under atmospheric pressure while continuously supplying hydrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Into a 500 ml-volume glass-made reactor equipped with a condenser tube
|
Type
|
CUSTOM
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Details
|
After purging the vapor phase moiety with hydrogen gas
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Type
|
ALIQUOT
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Details
|
the reaction solution was sampled
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=C(C=C1F)F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |